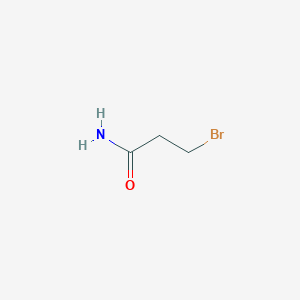

3-Bromopropanamide

描述

Research Context and Scope of 3-Bromopropanamide and its Derivatives

The primary role of this compound in academic research is that of a reagent and a three-carbon building block. evitachem.com Its significance lies in its ability to introduce a propanamide functional group into various molecular scaffolds through reactions like nucleophilic substitution, where the bromine atom acts as a leaving group. evitachem.com

Research has extensively explored the synthesis of N-substituted derivatives of this compound. These derivatives are typically prepared through the acylation of primary or secondary amines with 3-bromopropionyl chloride, a reactive precursor to this compound itself. nih.govajol.infotandfonline.com The general synthesis involves reacting an appropriate amine with 3-bromopropionyl chloride, often in a basic medium or an anhydrous solvent like tetrahydrofuran (B95107) (THF) to prevent hydrolysis. evitachem.comnih.govajol.info

The derivatives of this compound are investigated across various research domains. For instance, N-alkyl/aralkyl/aryl-3-bromopropanamides serve as key electrophilic intermediates in the synthesis of potential drug candidates for Alzheimer's disease. tandfonline.comtandfonline.com In this context, they are used to alkylate complex heterocyclic structures to produce the final target compounds. tandfonline.com Another significant area of research is in the synthesis of novel antibacterial agents. A series of 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides, synthesized from N-substituted-3-bromopropanamides, has shown promising activity against various bacterial strains. evitachem.comajol.info

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 6320-96-3 | nist.govchemsrc.comchemdad.com |

| Molecular Formula | C₃H₆BrNO | nist.govchemsrc.comchemdad.com |

| Molecular Weight | 151.99 g/mol | nist.govchemsrc.comchemdad.com |

| Melting Point | 107-116 °C | chemsrc.comchemdad.comsigmaaldrich.com |

| Boiling Point | 303.1 ± 25.0 °C at 760 mmHg | chemsrc.comchemdad.comsigmaaldrich.com |

| Density | ~1.7 g/cm³ | chemsrc.com |

| Form | White to almost white powder or crystal | guidechem.comchemdad.comsigmaaldrich.com |

| IUPAC Name | this compound | nist.govsigmaaldrich.com |

Historical Development of Halogenated Amides in Organic Chemistry Research

Halogenated amides, particularly α-haloamides, have long been recognized for their synthetic utility in organic chemistry. nih.gov Historically, their rich chemistry was first leveraged for discovering new methods of forming carbon-heteroatom bonds, including C-N, C-O, and C-S bonds, through reactions with various nucleophiles. nih.gov The replacement of the α-halogen with nitrogen nucleophiles, for example, became a standard method for synthesizing α-amino amides, which are fundamental subunits of peptides and proteins. nih.gov

A significant leap in the application of halogenated compounds, including amides, came with the advent of transition metal-catalyzed cross-coupling reactions. nih.govsyr.edu While early developments utilized metals like nickel and copper, palladium catalysis emerged as a more reactive and selective option for many transformations. syr.edu These methods expanded the synthetic potential of haloamides beyond simple substitutions, enabling their use as electrophilic partners in powerful C-C bond-forming reactions with a wide range of organometallic reagents. nih.gov

In parallel, the concept of "amide activation" emerged as a crucial field of study. rsc.org It has long been understood that amides are generally less reactive electrophiles compared to esters or acid chlorides due to the stabilizing resonance of the nitrogen lone pair with the carbonyl group. rsc.org Research beginning in the mid-20th century and accelerating in recent decades focused on activating the amide carbonyl using electrophilic reagents like triflic anhydride (B1165640) or oxalyl chloride. rsc.org This approach temporarily overcomes the inherent stability of the amide bond, allowing for reactions that were previously difficult to achieve and broadening the synthetic utility of all amides, including halogenated variants. rsc.org

Contemporary Research Trajectories for this compound

Current research continues to capitalize on this compound and its N-substituted derivatives as key electrophilic intermediates in the convergent synthesis of complex molecules. researchgate.net A prominent trajectory involves the synthesis of novel heterocyclic compounds with potential biological activity. For example, various N-alkyl/aralkyl/aryl-3-bromopropanamides have been synthesized and subsequently reacted with nucleophilic heterocyclic cores to create new classes of potential therapeutic agents. tandfonline.comtandfonline.comresearchgate.net

One such application is in the development of potential treatments for Alzheimer's disease, where N-substituted-3-bromopropanamides are reacted with a 1,3,4-oxadiazole-thiol scaffold to produce a series of new propanamide derivatives. tandfonline.comtandfonline.com Similarly, researchers have synthesized indole-(phenyl)triazole bi-heterocycles by reacting N-(aryl)-3-bromopropanamides with a triazole-thiol nucleophile to create elastase inhibitors. researchgate.net In these syntheses, the this compound unit acts as a flexible linker, connecting different parts of the final molecule. tandfonline.comresearchgate.net

Beyond its role as a simple alkylating agent, this compound is also being explored in more novel catalytic systems. For instance, it is a precursor for synthesizing 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide, an intermediate used to prepare boronic acids, through a palladium-catalyzed reaction. vulcanchem.com However, its reactivity can be substrate-dependent; in one study aimed at producing hydroxyalkyl nitriles via an oxygen transfer reaction, this compound did not yield the desired product, instead forming acrylamide (B121943) as the major product. nih.gov This highlights that while it is a versatile reagent, reaction outcomes are sensitive to specific conditions and competing pathways. nih.gov

Table 2: Examples of Derivatives Synthesized from this compound and Their Research Applications

| Derivative Class | Synthetic Precursor(s) | Research Application / Area of Study | References |

|---|---|---|---|

| N-Alkyl/aralkyl/aryl-3-bromopropanamides | 3-Bromopropionyl chloride, various amines | Intermediates in the synthesis of potential drug candidates for Alzheimer's disease. | tandfonline.comtandfonline.com |

| 3-[4-(2-Furoyl)-1-piperazinyl]-N-(substituted)propanamides | N-Aryl/aralkyl-3-bromopropanamides, 2-furoyl-1-piperazine | Investigated for antibacterial activity against various bacterial strains. | evitachem.comajol.info |

| Indole-(phenyl)triazole propanamides | N-(Aryl)-3-bromopropanamides, 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol | Synthesized and evaluated as potential elastase inhibitors. | researchgate.net |

| (-)-cis-N-Normetazocine derivatives | 3-Bromo propanamide derivatives, (˗)-cis-(1R,5R,9R)-N-Normetazocine | The N-propanamido spacer was found to improve the opioid receptor binding profile. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVLAVBOICUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283596 | |

| Record name | 3-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-96-3 | |

| Record name | 6320-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromopropanamide and Its Derivatives

Classical Synthetic Pathways to 3-Bromopropanamide

Amide Formation from 3-Bromopropionic Acid and its Acyl Halides

A primary and well-established method for synthesizing this compound involves the reaction of a 3-bromopropionic acid derivative, most commonly 3-bromopropionyl chloride, with ammonia (B1221849). evitachem.comchemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution. The highly reactive acyl chloride is readily attacked by the nucleophilic ammonia molecule.

The general reaction can be depicted as follows:

3-Bromopropionyl chloride + NH₃ → this compound + HCl

This process is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) or dichloromethane, to prevent the hydrolysis of the reactive 3-bromopropionyl chloride. evitachem.com The reaction is often conducted at or below room temperature to control the exothermic nature of the reaction and minimize the formation of byproducts. The hydrochloric acid generated during the reaction reacts with excess ammonia to form ammonium (B1175870) chloride. chemguide.co.uk

The synthesis of the starting material, 3-bromopropionyl chloride, can be achieved by treating 3-bromopropionic acid with a chlorinating agent like thionyl chloride. google.com 3-bromopropionic acid itself can be synthesized through methods such as the addition of hydrogen bromide to acrylic acid or the hydrolysis of bromopropionitrile, which is derived from the reaction of acrylonitrile (B1666552) with hydrogen bromide. google.comchemicalbook.comlookchem.com

A detailed look at the reaction conditions for the amidation of 3-bromopropionyl chloride reveals the following:

Reagents: 3-Bromopropionyl chloride and a concentrated solution of ammonia. evitachem.comchemguide.co.uk

Solvent: Anhydrous organic solvents like dimethylformamide or ethers are often employed. evitachem.comprepchem.com

Temperature: The reaction is typically performed at low temperatures, often with cooling, to manage its violent nature. chemguide.co.uk

Purification: The resulting this compound, which is a white solid, can be purified by filtration and washing to remove the ammonium chloride byproduct. chemguide.co.uk Recrystallization or chromatography can be used for further purification. evitachem.com

Bromination of Propanamide or Related Precursors

An alternative, though less common, approach to this compound is the direct bromination of propanamide. This method involves the substitution of a hydrogen atom on the propyl chain with a bromine atom. However, this reaction can be challenging to control and may lead to a mixture of products, including 2-bromopropanamide. ontosight.ai The reaction conditions would need to be carefully optimized to favor the formation of the 3-bromo isomer.

Synthesis of N-Substituted this compound Derivatives

Condensation Reactions with Primary and Secondary Amines

The synthesis of N-substituted this compound derivatives is a versatile process that allows for the introduction of a wide range of functional groups. This is typically achieved through the condensation reaction of 3-bromopropionyl chloride with primary or secondary amines. evitachem.comajol.infotandfonline.com This reaction is fundamental in the creation of diverse chemical libraries for various research applications, including drug discovery. researchgate.nettandfonline.com

The general reaction is as follows:

3-Bromopropionyl chloride + R-NH₂ (Primary Amine) → N-Alkyl/Aryl-3-bromopropanamide + HCl

3-Bromopropionyl chloride + R₂-NH (Secondary Amine) → N,N-Dialkyl/Aryl-3-bromopropanamide + HCl

The reaction is often carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid that is formed. ajol.info This prevents the protonation of the amine reactant, which would render it non-nucleophilic. The reaction is typically conducted in a suitable solvent like water or acetonitrile (B52724). ajol.info

Table 1: Synthesis of N-Aryl/Aralkyl-3-bromopropanamides

| Amine Reactant (1a-u) | Reagent | Base | Solvent | Reaction Time | Product (3a-u) |

|---|---|---|---|---|---|

| Substituted aryl/aralkyl amines | 3-Bromopropionyl chloride (2) | 10% Na₂CO₃ | Water | 2-5 min (addition), then vigorous shaking | N-(aryl/aralkyl)-3-bromopropanamides |

Data sourced from a study on the synthesis of antibacterial agents. ajol.info

In one specific example, N-phenacyl-3-bromopropanamide was synthesized by slowly adding 3-bromopropionyl chloride to a stirred suspension of phenacylamine hydrochloride in dry dimethylformamide at room temperature. prepchem.com

Advanced and Divergent Synthetic Strategies

Convergent Synthesis Approaches

In the context of this compound derivatives, a convergent approach has been utilized in the synthesis of bi-heterocyclic compounds with potential as elastase inhibitors. nih.gov In this strategy, a series of N-(aryl)-3-bromopropanamides (electrophiles) were synthesized in parallel reactions by treating various aryl amines with 3-bromopropanoyl chloride. nih.govresearchgate.netresearchgate.net These electrophiles were then reacted with a separately synthesized nucleophile, 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol, to produce the final target molecules. nih.gov

This convergent strategy allows for the rapid generation of a library of diverse compounds by varying the structure of both the electrophilic and nucleophilic fragments. The final coupling step is a nucleophilic substitution reaction where the thiol group of the nucleophile displaces the bromine atom of the N-(aryl)-3-bromopropanamide. nih.gov

Another example of a convergent synthesis involves the preparation of trifunctional molecules using three sequential and selective cycloaddition reactions. rsc.org While not directly involving this compound, this illustrates the power of convergent strategies in creating complex molecular architectures.

Chemodivergent Pathways to Related Amides and Heterocycles

Chemodivergent synthesis represents an efficient strategy where a single set of starting materials can be directed toward different products by selectively tuning the reaction conditions. This approach is valuable for generating molecular diversity from common precursors. In the context of amide chemistry, reactants similar to this compound can be guided through various reaction pathways to yield either acyclic amides or complex heterocyclic structures.

For instance, the reaction between α-bromoketones and 2-aminopyridines can be controlled to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.org When the reaction is conducted in toluene (B28343) with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as a promoter, the outcome is the formation of N-(pyridin-2-yl)amides through C-C bond cleavage under mild, metal-free conditions. rsc.org Conversely, if the reaction is performed in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization and bromination occurs to furnish 3-bromoimidazopyridines. rsc.org

Similarly, the use of N-methoxy amides in rhodium(III)-catalyzed reactions demonstrates chemodivergence controlled by additives. snnu.edu.cn When N-methoxybenzamide is reacted with a sulfoxonium ylide in the presence of a rhodium catalyst, the addition of pivalic acid (PivOH) selectively yields isocoumarins. snnu.edu.cn In the absence of this acid additive, the reaction produces a mixture of isocoumarin (B1212949) and isoquinolone, showcasing the ability of a simple additive to steer the reaction outcome. snnu.edu.cn

Another example involves the Ugi multicomponent reaction. The use of 3-bromopropanamine, a closely related primary amine, can lead to the formation of complex fused heterocycles like pyrrolobenzodiazepinone systems through spontaneous cyclization, demonstrating a pathway to intricate molecular scaffolds. beilstein-journals.org

Table 1: Examples of Chemodivergent Synthetic Pathways

| Starting Materials | Key Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| α-Bromoketones + 2-Aminopyridine | I₂, TBHP, Toluene | N-(pyridin-2-yl)amides | rsc.org |

| α-Bromoketones + 2-Aminopyridine | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridines | rsc.org |

| N-Methoxybenzamide + Sulfoxonium Ylide | [RhCpCl₂]₂, CsOAc, PivOH | Isocoumarin | snnu.edu.cn |

| N-Methoxybenzamide + Sulfoxonium Ylide | [RhCpCl₂]₂, CsOAc (no PivOH) | Isoquinolone / Isocoumarin Mixture | snnu.edu.cn |

Sustainable and Green Chemistry Aspects in Amide Synthesis

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical and chemical industries. researchgate.net Consequently, there is a significant drive to develop more sustainable and environmentally benign methods for amide bond formation, moving away from hazardous solvents and stoichiometric coupling reagents. rsc.org

Utilization of Bio-Derived Solvents (e.g., γ-Valerolactone)

A key principle of green chemistry is the replacement of toxic and non-renewable organic solvents with safer, bio-derived alternatives. researchgate.net γ-Valerolactone (GVL) has emerged as a promising green solvent derived from biomass. nih.gov It is recognized for its favorable properties, including being a sustainable precursor for fuels and polymers. nih.gov

Research has demonstrated the successful use of GVL in amide synthesis. An efficient continuous flow synthesis of amides was developed using 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) as a coupling agent in GVL. eurekaselect.combenthamdirect.com This method proceeds at ambient temperature with short reaction times and allows for simple product isolation, highlighting a safe and efficient process. eurekaselect.combenthamdirect.com GVL has also been employed as part of a benign solvent system for the synthesis of industrial polymers like polyaramids, replacing traditional, teratogenic amide solvents such as N-methylpyrrolidone (NMP) and N,N-dimethylacetamide (DMA). rsc.org

Table 2: Properties and Advantages of γ-Valerolactone (GVL) as a Green Solvent

| Property | Description | Reference |

|---|---|---|

| Source | Derived from lignocellulosic biomass, making it a renewable resource. | nih.gov |

| Environmental Profile | Considered an environmentally friendly and sustainable solvent. | nih.gov |

| Versatility | Can be used for the synthesis of small molecules and industrial polymers. | eurekaselect.comrsc.org |

| Process Compatibility | Effective in both batch and continuous flow synthesis of amides. | researchgate.neteurekaselect.combenthamdirect.com |

| Safety | Serves as a safer alternative to conventional solvents like DMF and NMP. | researchgate.netrsc.org |

Environmentally Benign Amide Bond Formation Techniques (e.g., Phototransamidation)

Beyond green solvents, new synthetic techniques aim to reduce waste and avoid harsh reaction conditions. Phototransamidation is one such approach that offers an environmentally friendly method for forming amide bonds under neutral conditions, moving away from traditional harsh chemical requirements. hawaii.edu This method utilizes light to facilitate the amide-forming reaction. Another innovative technique is photoorganocatalysis, which enables the one-pot synthesis of amides from aldehydes and amines under mild conditions, activated by light and an organic catalyst. organic-chemistry.org These methods represent a shift towards more sustainable chemical transformations by harnessing light energy to drive reactions.

Mechanistic Investigations of Synthetic Routes

Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. In the field of amide synthesis, mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide deep insights into the reaction pathways.

A notable investigation explored the reaction of haloalkyl amides catalyzed by phenylboronic acid. nih.gov While this reaction successfully converted various haloalkyl amides into hydroxyalkyl nitriles, the specific case of this compound yielded acrylamide (B121943) as the major product instead of the expected nitrile. nih.gov

DFT calculations proposed a two-step mechanism to explain the transformation of other substrates in this reaction. nih.gov

Step 1: Formation of a Tetrahedral Boron Intermediate: A deprotonated amide substrate interacts with phenylboronic acid, forming a tetrahedral boron intermediate (Intermediate A). This is followed by an intramolecular nucleophilic substitution, where a hydroxyl group on the boron attacks the carbon bearing the halogen, proceeding through a transition state (TS1) to form a cyclic intermediate (Intermediate B). nih.gov

Step 2: C-O Bond Cleavage and Nitrile Formation: In the second step, a base (K₂HPO₄) plays a crucial role in facilitating the cleavage of the C–O bond and the subsequent formation of the carbon-nitrogen triple bond of the nitrile product. nih.gov

The deviation observed with this compound to form acrylamide suggests that an elimination pathway (E2) is favored over the proposed nucleophilic substitution pathway, likely due to the specific structure of the substrate. Such mechanistic studies are invaluable for understanding reactivity and predicting outcomes for different substrates.

Reactivity Profiles and Mechanistic Insights of 3 Bromopropanamide

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in 3-Bromopropanamide is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups.

Intermolecular Nucleophilic Attack

This compound readily undergoes intermolecular nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. For instance, it can react with amines, alcohols, and thiols to form the corresponding substituted propanamides. evitachem.com These reactions are fundamental in synthesizing more complex molecules and are often employed in the preparation of pharmaceutical intermediates and other fine chemicals. nih.govtandfonline.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. evitachem.comlookchem.com

A series of N-alkyl/aralkyl/aryl-3-bromopropanamides can be synthesized by reacting 3-bromopropionyl chloride with various amines. tandfonline.com These derivatives can then be used as electrophiles in subsequent reactions. For example, they can react with thiol-containing heterocycles to form new C-S bonds, a common strategy in the synthesis of bioactive compounds. tandfonline.com

Intramolecular Cyclization and Rearrangement Pathways (e.g., Aziridinone (B14675917) Intermediates)

Under basic conditions, 3-halopropanamides can undergo intramolecular cyclization. The deprotonated amide nitrogen can act as an internal nucleophile, attacking the carbon bearing the halogen to form a three-membered ring called an aziridinone (or α-lactam). lookchem.comacs.org These aziridinones are highly strained and reactive intermediates. oup.com

The formation of the aziridinone is believed to occur through a concerted intramolecular nucleophilic substitution of the bromide ion within the deprotonated 3-bromo amide. lookchem.com These transient intermediates are pivotal in base-promoted reactions of 2-halo amides, dictating the final products. lookchem.comacs.org While often not isolable, their existence is supported by stereochemical outcomes and trapping experiments. lookchem.comacs.org The aziridinone ring can then be opened by external nucleophiles, leading to a variety of products. oup.com For example, reaction with an amino acid ester can lead to peptide bond formation. oup.com

In some cases, instead of forming a three-membered aziridinone, N-substituted 3-bromopropanamides can cyclize to form four-membered β-lactams. acs.org This intramolecular cyclization is a key step in the synthesis of this important class of compounds, which are core structures in many antibiotics. acs.orgwikipedia.org The cyclization of N-monosubstituted 3-bromopropanamides to β-lactams can be promoted by electrogenerated anions. acs.org

Acylation Capabilities of the Amide Group

While the primary reactivity of this compound often centers on the bromine atom, the amide group also possesses acylation capabilities. It can act as an acylating agent, particularly in reactions with strong nucleophiles or under conditions that activate the carbonyl group. evitachem.com For instance, it can react with alcohols or phenols to form esters, although this is less common than using more reactive acylating agents like acid chlorides or anhydrides. evitachem.com

Amidation Reactions for Higher Complexity Amides

This compound can serve as a precursor for the synthesis of more complex amides. evitachem.com One common approach involves first performing a nucleophilic substitution at the bromine atom and then modifying the amide group. Alternatively, the primary amide can be converted to other amide derivatives. For example, N-substituted 3-bromopropanamides are readily prepared from the reaction of 3-bromopropionyl chloride with primary or secondary amines. nih.govtandfonline.com These N-substituted derivatives are themselves valuable intermediates for further synthetic transformations.

Influence of the Amide Functionality on Overall Reactivity

However, in some reactions, the amide group can lead to side reactions. For example, in a study investigating an oxygen transfer reaction of haloalkyl amides catalyzed by phenylboronic acid, the reaction of this compound did not yield the expected hydroxynitrile product. researchgate.netnih.gov Instead, acrylamide (B121943) was observed as the major product, suggesting that β-elimination was the favored pathway under these conditions. researchgate.netnih.gov This highlights how the proximity of the amide and bromo substituents can lead to competing reaction pathways.

Comparative Reactivity Studies with Related Halogenated Organic Compounds

The reactivity of this compound can be better understood by comparing it to other halogenated organic compounds.

| Compound | Molecular Formula | Functional Groups | Key Reactivity Features |

| This compound | C₃H₆BrNO | Amide, C-Br | Undergoes nucleophilic substitution at the C-Br bond. The amide group influences solubility and can participate in intramolecular reactions. evitachem.com |

| 1-Bromopropane | C₃H₇Br | C-Br | Primarily undergoes SN2 nucleophilic substitution. Lacks the amide functionality, making it less polar and unable to participate in the same intramolecular reactions. |

| 3-Bromopropanoic acid | C₃H₅BrO₂ | Carboxylic acid, C-Br | The carboxylic acid group can be deprotonated to form a carboxylate, which can act as a nucleophile. It can also be converted to other derivatives like esters and amides. |

| 3-Bromopropanal | C₃H₅BrO | Aldehyde, C-Br | The aldehyde group is highly reactive towards nucleophilic addition. The C-Br bond is also susceptible to substitution. |

Applications of 3 Bromopropanamide As a Synthon in Organic Synthesis

Precursor for Pharmaceutical Intermediates and Drug Candidates

3-Bromopropanamide and its immediate precursor, 3-bromopropionyl chloride, are frequently employed as starting materials or intermediates in the synthesis of potential therapeutic agents. researchgate.net The reactivity of the carbon-bromine bond allows for the straightforward introduction of a propanamide side chain onto various molecular scaffolds via alkylation reactions.

Detailed research findings have demonstrated the utility of this synthon in several areas of medicinal chemistry:

Alzheimer's Disease Research: In the search for new treatments for Alzheimer's disease, N-substituted-3-bromopropanamides have been used as key electrophiles. researchgate.netresearchgate.net These were synthesized by reacting 3-bromopropionyl chloride with various amines. researchgate.netresearchgate.net The resulting N-alkyl/aralkyl/aryl-3-bromopropanamides were then reacted with a 1,3,4-oxadiazole-thiol core to produce a series of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives. researchgate.netresearchgate.net These final compounds were evaluated for their potential as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's therapy. researchgate.net

Antibacterial Agents: Researchers have synthesized novel 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides with the aim of developing new antibacterial drugs. The synthesis involved first preparing various N-aryl/aralkyl-3-bromopropanamides by treating different amines with 3-bromopropionyl chloride. evitachem.com These brominated intermediates were then reacted with 2-furoyl-1-piperazine to yield the target molecules, which showed promising activity against several bacterial strains, including S. aureus and E. coli. evitachem.com

Opioid Receptor Ligands: In the development of derivatives based on (-)-cis-N-Normetazocine, 3-bromopropionyl chloride was used to acylate various amines, producing a series of 3-bromo propanamide intermediates. These intermediates were subsequently used to alkylate the normetazocine scaffold, yielding novel compounds with potential applications as ligands for opioid receptors.

Proteasome Inhibitors: this compound has served as an intermediate in the synthesis of psoralen (B192213) derivatives designed as potential proteasome inhibitors. researchgate.netmdpi.com Specifically, an intermediate was N-acylated with 3-bromopropanoyl chloride to give a this compound derivative, which was then cyclized to form a β-lactam (azetidin-2-one) ring fused to the psoralen scaffold. researchgate.netmdpi.com

Building Block for Agrochemical Synthesis

The utility of this compound extends to the field of agrochemicals, where it serves as a building block for creating new pesticidal compounds. evitachem.com While specific, publicly detailed syntheses for commercial agrochemicals are less common than in pharmaceutical literature, patent literature provides insight into its applications.

A European patent discloses the synthesis of pesticidally active azole-amide compounds. googleapis.com In one example, 2-bromopropanamide, a constitutional isomer of this compound, is reacted with cyclopropylmethanamide in the presence of potassium carbonate to form 2-(cyclopropylmethylamino)propanamide. googleapis.com This intermediate is a component of more complex molecules designed for crop protection. Although this example uses the 2-bromo isomer, it highlights the general strategy of using brominated propanamides as synthons for creating the amide-containing structures found in modern pesticides. Furthermore, other heterocyclic systems like quinoxalines, which are known to have applications as fungicides, herbicides, and insecticides, are often constructed from various building blocks, a role that functionalized synthons like this compound are designed to fill. researchgate.net

Construction of Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other biologically active molecules. This compound is a key reagent for synthesizing or functionalizing several important classes of heterocycles.

1,2,4-Triazoles are a class of heterocycles known for a wide range of biological activities. This compound derivatives are instrumental in building more complex molecules around a triazole core. In a common synthetic strategy, a parent 1,2,4-triazole-3-thiol is used as a nucleophile, which attacks an electrophilic this compound derivative.

For instance, a library of 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl)propanamides was synthesized. The process involved two parallel syntheses:

A multi-step reaction to create the nucleophile: 5-[p-(Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.

The reaction of 3-bromopropionyl bromide with a series of substituted phenylamines to generate the electrophiles: N-(substituted-phenyl)bromopropanamides.

The final step involves the N-substitution of the triazole-thiol with the various N-(substituted-phenyl)bromopropanamides to yield the target compounds, which were subsequently evaluated for urease inhibitory and anti-proliferative activities. A similar convergent synthesis was used to prepare indole-triazole bi-heterocycles, where N-(aryl)-3-bromopropanamides were created by reacting aryl amines with 3-bromopropanoyl chloride.

The 1,3,4-oxadiazole (B1194373) ring is another privileged scaffold in medicinal chemistry. As with triazoles, this compound derivatives are frequently used to link this heterocyclic core to other molecular fragments. The synthesis generally involves the reaction of a nucleophilic 5-substituted-1,3,4-oxadiazole-2-thiol with an electrophilic N-substituted-3-bromopropanamide.

Several research groups have employed this methodology. In one study, N-alkyl/aralkyl/aryl-3-bromopropanamides were reacted with 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol in a basic, aprotic polar solvent to synthesize potential drug candidates for Alzheimer's disease. researchgate.netresearchgate.net Another study describes the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety as potential anticancer agents, again using the reaction between an oxadiazole-thiol and various propanamides derived from 2-bromopropionyl bromide.

This compound is a valuable synthon for building derivatives containing piperazine (B1678402) or for functionalizing quinoline (B57606) scaffolds.

Piperazine Derivatives: A series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides were synthesized as potential antibacterial agents. evitachem.com The key step in this synthesis was the reaction between various N-aryl/aralkyl-3-bromopropanamides and the nucleophilic secondary amine of 2-furoyl-1-piperazine. This reaction, carried out in acetonitrile (B52724) with potassium carbonate as a base, efficiently connects the propanamide linker to the piperazine ring. evitachem.com

Quinoline Derivatives: While this compound is not typically used in the primary construction of the quinoline ring system itself, which is often achieved through methods like the Skraup or Friedländer synthesis, it can be used to append propanamide-containing side chains to a pre-formed quinoline structure. For example, research on quinoline-linked oxadiazole derivatives has been reported, where an N-substituted this compound was used to build the oxadiazole-propanamide portion that was attached to the quinoline core.

Role in Multi-Component Reactions (e.g., Ugi Reaction for Fused Heterocycles)

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, are powerful tools for rapidly generating molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov

While this compound itself is not a standard component in the classic Ugi reaction, a closely related compound, 3-bromopropanamine , has been utilized in Ugi-based strategies to create complex fused heterocycles. In one study, 3-bromopropanamine was used as the amine component in an Ugi reaction with anthranilic acid, an arylglyoxal, and an isocyanide. researchgate.net The resulting Ugi adduct contains both the bromoalkyl group and a strategically placed amide. This intermediate can then undergo a subsequent intramolecular cyclization, where the amide nitrogen attacks the carbon bearing the bromine, to form a fused pyrrolobenzodiazepinone system. researchgate.net This demonstrates a powerful post-Ugi modification strategy where the bromo-functionalized amine component is essential for the construction of the final complex heterocyclic architecture. researchgate.net

Derivatization for Material Science Applications

The bifunctional nature of this compound, featuring a reactive carbon-bromine bond and an amide group, makes it a valuable building block, or synthon, for the development of advanced materials. Through targeted derivatization, its structure can be incorporated into polymers, attached to surfaces, or used to form specialized composites, enabling the creation of materials with tailored properties for a range of scientific and technological applications. evitachem.comchemscene.com The reactivity of the bromine atom allows for nucleophilic substitution, while the amide group can participate in hydrogen bonding or serve as a stable structural linker. evitachem.com

Polymer Synthesis and Modification

Derivatives of this compound serve as key components in polymerization processes. They can be transformed into functional monomers or used as initiators for controlled polymerization techniques, leading to polymers with precisely engineered characteristics.

One notable application involves the synthesis of functional acrylamide (B121943) monomers. For instance, a derivative, 2-benzyloxy-3-bromopropanamide, can be dehydrobrominated to yield α-benzyloxyacrylamide. google.com This resulting monomer can then undergo free-radical polymerization to produce a polymer with pendant benzyloxy groups, which can be further modified for specific applications. google.com

Furthermore, the principles of Atom Transfer Radical Polymerization (ATRP), a cornerstone of modern polymer chemistry, often rely on alkyl halide initiators to grow well-defined polymer chains. researchgate.net Derivatives of this compound are ideally suited for such roles. For example, N-(triethoxysilyl)propyl-2-bromopropanamide (BPATES) has been synthesized and used as a surface-grafted initiator. unlp.edu.ar This molecule acts as a bridge between an inorganic substrate and a polymer, a critical strategy in the formation of hybrid materials. unlp.edu.armdpi.com

Surface Functionalization and Nanocomposites

A detailed study demonstrates the use of BPATES to modify silica (B1680970) nanoparticles (SiO₂). unlp.edu.ar The synthesis involves a two-step "grafting-from" approach:

Surface Anchoring: The triethoxysilyl group of the BPATES molecule reacts with the hydroxyl groups on the surface of silica nanoparticles, forming a stable, covalent bond. This process leaves the bromo-propanamide moiety exposed on the nanoparticle surface. unlp.edu.ar

Surface-Initiated Polymerization: These bromine-functionalized nanoparticles (SiO₂-Br) then act as macroinitiators for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Monomers, such as di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA), are polymerized directly from the nanoparticle surface. unlp.edu.ar

This technique results in the formation of core-brush hybrid nanoparticles, where a dense layer of polymer chains (brushes) is grown from the inorganic core. unlp.edu.ar Such a method provides excellent control over the grafted polymer density, which is key to tuning the colloidal stability and responsiveness of the final nanocomposite material. unlp.edu.ar The general strategy of using N-substituted 3-bromopropanamides, synthesized from 3-bromopropionyl chloride and various amines, allows for the introduction of diverse functionalities onto material surfaces. researchgate.netresearchgate.net

| Derivative Name | Precursor/Starting Material | Material Science Application | Reference |

|---|---|---|---|

| α-Benzyloxyacrylamide | 2-Benzyloxy-3-bromopropanamide | Monomer for synthesis of functional polymers via free-radical polymerization. | google.com |

| N-(triethoxysilyl)propyl-2-bromopropanamide (BPATES) | 3-Bromopropionyl chloride and (3-Aminopropyl)triethoxysilane | Surface initiator for grafting polymers from silica nanoparticles (SiO₂) via SI-ATRP. | unlp.edu.ar |

| N-Phenacyl-3-bromopropanamide | 3-Bromopropionyl chloride and Phenacylamine hydrochloride | Intermediate for creating more complex functional molecules. | prepchem.com |

| N-(aryl)-3-bromopropanamides | 3-Bromopropanoyl chloride and various aryl amines | Electrophilic precursors for synthesizing bi-heterocyclic derivatives and other functional materials. | researchgate.net |

Development of Advanced Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks widely explored for applications in tissue engineering, drug delivery, and soft robotics due to their biocompatibility and tunable physical properties. ucla.edunih.govaccscience.com The structure and stability of hydrogels are dictated by the polymer backbone and the nature of the cross-links, which can be physical (e.g., hydrogen bonds) or covalent. tissueeng.net

Derivatives of this compound are promising candidates for designing functional hydrogels. The inherent amide group can form hydrogen bonds, contributing to the network's structural integrity and high water content. tissueeng.net More importantly, the reactive bromine atom provides a versatile handle for covalent cross-linking during gel formation or for post-synthesis modification. evitachem.com This allows for the tethering of bioactive molecules, dyes, or other functional units, leading to the creation of "smart" hydrogels that can respond to specific environmental stimuli. accscience.com By reacting this compound or its precursors with different functional amines, a library of monomers or cross-linkers can be generated to precisely control the mechanical strength, degradation rate, and biological interactions of the resulting hydrogel. researchgate.netresearchgate.netacs.org

| Synthesis Stage | Description | Key Components | Result | Reference |

|---|---|---|---|---|

| 1. Surface Functionalization | Silica nanoparticles are treated with a silane (B1218182) coupling agent derived from this compound to create surface-bound initiator sites. | - SiO₂ Nanoparticles

| SiO₂-Br (Silica nanoparticles with covalently attached ATRP initiators). | unlp.edu.ar |

| 2. Polymer Grafting ("Grafting-From") | A monomer is polymerized from the functionalized surface using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). | - SiO₂-Br

| Core-brush nanoparticles (SiO₂-g-PDEGMA) with a controlled polymer shell. | unlp.edu.ar |

| 3. Material Properties | The resulting composite material exhibits properties determined by the polymer brush density, such as enhanced colloidal stability. | - Core-brush nanoparticles in suspension | A stable, functional nanocomposite with potential applications in biosensors and smart optical systems. | unlp.edu.ar |

Biological and Medicinal Chemistry Investigations of 3 Bromopropanamide Derivatives

Enzyme Inhibitory Activities

Derivatives of 3-bromopropanamide have been explored as precursors for synthesizing various heterocyclic compounds, which are then evaluated for their ability to inhibit specific enzymes. This approach is a cornerstone of pharmacological research for developing new therapeutic agents.

Elastase Enzyme Inhibition

Elastase, a serine protease, is implicated in a variety of inflammatory conditions due to its role in degrading key proteins in the extracellular matrix. The inhibition of this enzyme is a therapeutic strategy for diseases such as chronic obstructive pulmonary disease and certain skin conditions. patsnap.comresearchgate.net

In one line of research, N-(aryl)-3-bromopropanamides were synthesized by reacting various aryl amines with 3-bromopropanoyl chloride. patsnap.comresearchgate.netresearchgate.net These intermediates were then used in nucleophilic substitution reactions to create bi-heterocyclic propanamide derivatives. researchgate.netresearchgate.netnih.gov When tested against elastase, these synthesized molecules were identified as potent inhibitors. researchgate.netresearchgate.net

Kinetic studies revealed the mechanism of inhibition for some of these derivatives. For example, one compound was found to inhibit elastase in a competitive manner, forming an enzyme-inhibitor complex. patsnap.comresearchgate.net The inhibitory constant (Kᵢ) for this specific compound was calculated to be 0.51 µM. patsnap.comresearchgate.net The potency of these derivatives was found to be influenced by the nature of the substituents on the aryl ring. For instance, substituting a methyl group with a slightly larger ethyl group at the para-position significantly increased the inhibitory activity of one compound from an IC₅₀ value of over 38 µM to 0.142 µM. patsnap.comnih.gov

Table 1: Elastase Inhibitory Activity of this compound Derivatives

| Compound ID | Substitution | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Standard (Oleanolic Acid) IC₅₀ (µM) |

|---|---|---|---|---|

| 9c | p-methyl | >38 | N/A | 13.453 ± 0.015 patsnap.comresearchgate.net |

| 9d | p-ethyl | 0.142 ± 0.014 patsnap.com | 0.51 patsnap.comresearchgate.net | 13.453 ± 0.015 patsnap.comresearchgate.net |

| 9e | p-ethoxy | 38.338 ± 0.993 nih.gov | N/A | 13.453 ± 0.015 patsnap.comresearchgate.net |

Data sourced from multiple studies investigating bi-heterocyclic propanamides derived from N-(aryl)-3-bromopropanamides.

Acetylcholinesterase (AChE) Enzyme Inhibition for Neurological Disorders

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibiting AChE increases acetylcholine levels, a primary therapeutic strategy for managing cognitive symptoms in neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. wikipedia.orgnih.govmdpi.com AChE inhibitors can also play a role in treating myasthenia gravis and glaucoma. wikipedia.orgnih.gov

Novel series of heterocyclic compounds, such as those based on 1,2,4-triazole (B32235) and oxadiazole, have been synthesized and evaluated for their AChE inhibitory potential. acs.orgacs.org The synthesis of such derivatives can involve electrophilic intermediates conceptually similar to this compound. For example, azinane analogues merged with a 1,2,4-triazole ring system have been assessed for their ability to inhibit AChE. acs.org

In these studies, several derivatives showed significant inhibitory activity, with some being more potent than the standard drug, Eserine. acs.org The potency was greatly influenced by the substitution pattern on the phenyl ring of the molecule. Specifically, derivatives with 3-methylphenyl and 3,5-dimethylphenyl groups were found to be the most potent AChE inhibitors in one series, with IC₅₀ values of 0.73 ± 0.54 µM and 0.038 ± 0.50 µM, respectively. acs.org

Table 2: Acetylcholinesterase (AChE) Inhibition by Triazole Derivatives

| Compound ID | Substitution | IC₅₀ (µM) | Standard (Eserine) IC₅₀ (µM) |

|---|---|---|---|

| 12d | 3-methyl phenyl | 0.73 ± 0.54 | 0.74 ± 0.65 |

| 12m | 3,5-dimethyl phenyl | 0.038 ± 0.50 | 0.74 ± 0.65 |

Data from a study on 1,2,4-triazole bearing azinane analogues. acs.org

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. mdpi.com In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows it to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. brieflands.comresearchgate.net Therefore, urease inhibitors are a target for treating H. pylori infections. researchgate.net

Research into novel urease inhibitors has included the synthesis and evaluation of 1,2,4-triazole-based derivatives. acs.org In a study assessing a series of such compounds, a derivative featuring a 3-methyl phenyl group (12d) demonstrated notable urease inhibitory activity with an IC₅₀ value of 19.35 ± 1.28 µM. acs.org This activity was significant when compared to the standard urease inhibitor, Thiourea, which had an IC₅₀ of 21.45 ± 1.05 µM. acs.org

Table 3: Urease Inhibitory Activity of a Triazole Derivative

| Compound ID | Substitution | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| 12d | 3-methyl phenyl | 19.35 ± 1.28 | 21.45 ± 1.05 |

Data from a study on 1,2,4-triazole bearing azinane analogues. acs.org

Modulation of Other Biological Enzyme Systems

The therapeutic potential of this compound-derived scaffolds extends to other enzyme systems beyond those previously discussed. The same series of 1,2,4-triazole bearing azinane analogues were also screened for their inhibitory effects against α-glucosidase, butyrylcholinesterase (BChE), and lipoxygenase (LOX). acs.org

α-Glucosidase Inhibition: This enzyme is a target for managing type 2 diabetes. The derivative with a 3-methyl phenyl group (12d) showed an IC₅₀ value of 36.74 ± 1.24 µM against α-glucosidase. acs.org

Butyrylcholinesterase (BChE) Inhibition: BChE is another cholinesterase that can hydrolyze acetylcholine and is a target in Alzheimer's disease. mdpi.com The 3,5-dimethyl phenyl derivative (12m) was found to be a highly potent inhibitor of BChE, with an IC₅₀ value of 0.017 ± 0.53 µM. acs.org

Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in inflammatory pathways. The same series of compounds was tested against LOX, indicating a broad spectrum of potential biological activity. acs.org

Table 4: Inhibition of Other Enzymes by Triazole Derivatives

| Enzyme | Compound ID | Substitution | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) |

|---|---|---|---|---|---|

| α-Glucosidase | 12d | 3-methyl phenyl | 36.74 ± 1.24 | Acarbose | 38.25 ± 0.12 |

| Butyrylcholinesterase (BChE) | 12m | 3,5-dimethyl phenyl | 0.017 ± 0.53 | Eserine | 0.28 ± 0.11 |

Data from a study on 1,2,4-triazole bearing azinane analogues. acs.org

Antimicrobial Efficacy Assessments

The development of new antimicrobial agents is crucial to combat the rise of antibiotic-resistant bacteria. Heterocyclic compounds, which can be synthesized from precursors like this compound, have been a focus of this research.

Antibacterial Spectrum and Potency

Derivatives of carbazole (B46965), which can be synthesized into complex amide structures, have demonstrated notable antibacterial activity. Studies have evaluated carbazolophane amides against pathogens including Staphylococcus aureus and Salmonella typhi. farmaciajournal.com Further investigations into carbazole derivatives incorporating imidazole (B134444) or triazole nuclei have shown activity against a panel of bacteria that includes Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. farmaciajournal.com

The results from these studies indicate that the specific heterocyclic system attached to the core structure significantly influences antibacterial potency. For instance, carbazole derivatives containing an imidazole nucleus generally showed good antibacterial activity, while those with a triazole nucleus exhibited lower antibacterial but higher antifungal activity. farmaciajournal.com The antibacterial efficacy of these compounds has been tested against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, S. typhi) bacteria, which are common food-borne and pathogenic microorganisms. farmaciajournal.commdpi.comscielo.br

Table 5: Bacterial Strains Tested Against Heterocyclic Derivatives

| Bacterial Strain | Gram Stain | Relevance |

|---|---|---|

| Staphylococcus aureus | Positive | Pathogen, frequently associated with skin and hospital-acquired infections. semanticscholar.org |

| Escherichia coli | Negative | Common cause of foodborne illness and urinary tract infections. semanticscholar.org |

| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, known for antibiotic resistance. farmaciajournal.commdpi.com |

| Bacillus subtilis | Positive | Common soil bacterium, used as a model for Gram-positive bacteria. scielo.brsemanticscholar.org |

| Salmonella typhi | Negative | The causative agent of typhoid fever. farmaciajournal.comsemanticscholar.org |

Antifungal Activity

Derivatives of this compound serve as precursors for a variety of heterocyclic compounds that have been investigated for their antifungal properties. The core structure, featuring a reactive bromine atom, allows for its use as a building block in synthesizing molecules with potential therapeutic applications. ontosight.ai

Research into indole (B1671886) propanamide derivatives has shown that while they are effective, their antifungal activity against Candida albicans is comparatively lower than that of corresponding indole carboxamide derivatives. Nevertheless, these propanamide compounds are still considered noteworthy inhibitors of Candida albicans. In one study, the minimum inhibitory concentration (MIC) values for these derivatives were found to be significantly lower, ranging from 20- to 100-fold less than standard antifungal agents.

Furthermore, studies on other related structures have underscored the importance of the bromo-group in antifungal applications. For instance, the incorporation of a bromine atom at the para position of a benzene (B151609) ring has been shown to enhance the antifungal activity of the resulting compound. mdpi.com Similarly, thiadiazole-containing derivatives, which can be synthesized from brominated precursors, have been explored for their antifungal capabilities. nih.gov In a broader context, various monomeric alkaloids have demonstrated antifungal efficacy, with MIC values against C. albicans ranging from 16.69 to 78.23 µM and against Fusarium oxysporum from 56.74 to 222.31 µM. mdpi.com

A series of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)acetamide derivatives, synthesized from a bromopropanamide intermediate, were evaluated for their activity against various fungal strains. nih.gov In silico molecular docking studies for these compounds were performed against a common antifungal target, lanosterol (B1674476) 14-alpha demethylase (PDB ID: 1EA1), to predict their binding affinity and mechanism of action. nih.gov

Table 1: Antifungal Activity of Selected Propanamide Derivatives and Related Compounds

| Compound/Derivative Class | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Indole Propanamide Derivatives | Candida albicans | 20- to 100-fold lower than standards | |

| Pyridine Derivatives (Compound 12a) | C. albicans | 0.0048 mg/mL | mdpi.com |

| Pyridine Derivatives (Compound 15) | C. albicans | 0.039 mg/mL | mdpi.com |

| Monomeric Alkaloids | C. albicans | 16.69 - 78.23 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. These studies systematically alter the chemical structure to identify key features responsible for biological activity.

The propanamide linker itself is a critical component. In a study on spectinamide antituberculosis agents, increasing the linker length from an acetamide (B32628) to a propanamide spacer maintained ribosomal affinity but led to a significant loss of antibacterial potency, suggesting an increased propensity for efflux by bacterial pumps. nih.gov

The nature and position of substituents on the aromatic rings of these derivatives play a significant role. For N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, a bromine substituent at the 5-position was found to be very important for retaining activity. researchgate.net Moving the bromine atom or replacing it with fluorine resulted in decreased potency. researchgate.net For a series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides, specific substitutions on the N-phenyl ring led to potent antibacterial agents against various bacterial strains, with MIC values as low as 8.34 µM. ajol.info

In another study, N-(benzo[d]thiazol-2-yl) acetamide derivatives synthesized from a bromopropanamide intermediate showed that compounds with electron-donating groups (like -CH₃ and -OCH₃) at the para-position of the phenyl ring exhibited enhanced activity. This was contrasted with compounds having electron-withdrawing groups (like -Cl and -NO₂) which showed moderate activity.

For indole-based derivatives, those substituted at the 3-position with benzyl (B1604629) groups demonstrated better inhibition of Bacillus subtilis compared to their 2-position counterparts. However, this clear correlation did not extend to their activity against Escherichia coli and Staphylococcus aureus.

Anti-proliferative Potentials

The this compound scaffold is a valuable starting material for the synthesis of novel compounds with anti-proliferative properties. By reacting N-(substituted-phenyl)bromopropanamides with various nucleophiles, researchers have developed libraries of derivatives with potential applications in oncology. pjps.pknih.gov

One such study involved the creation of 1,2,4-triazole derivatives. While most of the synthesized compounds showed moderate anti-proliferative activity, one derivative, 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide (8k), was identified as a promising candidate for further investigation. pjps.pknih.gov

A significant breakthrough was reported in the development of 7-propanamide benzoxaboroles. acs.orgnih.gov Starting from an antimalarial benzoxaborole with no anticancer activity, a series of 7-propanamide derivatives were designed and synthesized. acs.orgnih.gov Further SAR studies led to the discovery of compounds with potent activity against ovarian cancer cells. Specifically, compounds 103 and 115 displayed IC₅₀ values of 33 nM and 21 nM, respectively. acs.orgnih.gov These compounds were found to induce apoptosis and effectively inhibit colony formation, demonstrating excellent efficacy in an ovarian tumor xenograft mouse model. acs.orgnih.gov

Another class of compounds, selective androgen receptor degraders (SARDs), has been developed using propanamide derivatives to treat prostate cancer. nih.gov These molecules, based on an A-ring–linkage–B-ring pharmacophore, are designed to antagonize and degrade the androgen receptor. nih.gov The synthesis of these SARDs often involves intermediates derived from (R)-3-bromo-2-hydroxy-2-methylpropanoic acid. nih.gov One such derivative, compound 26f, demonstrated significant anti-proliferative effects in LNCaP prostate cancer cells at concentrations as low as 10 µM. nih.gov

Table 2: Anti-proliferative Activity of Selected Propanamide Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Benzoxaborole (Compound 103) | Ovarian Cancer | 33 nM | acs.orgnih.gov |

| Benzoxaborole (Compound 115) | Ovarian Cancer | 21 nM | acs.orgnih.gov |

| SARD (Compound 26f) | LNCaP (Prostate Cancer) | ~10-30 µM | nih.gov |

Molecular Interactions with Biological Targets

Affinity for Translocator Protein (TSPO) (for related propanamide derivatives)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation. nih.gov Its expression is upregulated in activated microglia during neuronal damage, making it a target for PET imaging in various neurological disorders. nih.govsnmjournals.org A challenge in developing TSPO radioligands is the existence of human TSPO genotypes that show different affinities for these ligands. nih.govrsc.org

Research has focused on developing high-affinity, genotype-insensitive TSPO ligands. In this context, propanamide derivatives have emerged as a promising structural class. nih.gov Oxygen-tethered N-methyl-aryloxypropanamides, in particular, have been identified as new high-affinity TSPO ligands. nih.gov For example, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide demonstrated a high affinity for rat TSPO (Ki = 0.10 nM) and human TSPO genotypes (Ki = 1.4 nM). nih.gov

Further studies on 2-arylquinolin-4-yl oxypropanamide derivatives have led to the identification of novel ligands with excellent binding affinity (Ki < 0.1 nM). snmjournals.orgnih.gov The radiolabeled version of one such ligand, [¹⁸F]12, showed high specificity and reduced sensitivity to the common rs6971 polymorphism, making it a promising PET tracer for clinical use. nih.gov Novel N,N-disubstituted pyrazolopyrimidine acetamides, which are structurally related, have also been synthesized, with some ligands showing picomolar to nanomolar affinity for TSPO. mdpi.com One compound, GMA 15, exhibited a Ki of 60 pM, a significant improvement over the standard reference DPA-714. mdpi.com

Influence on Metabolic Pathways

The biotransformation of propanamide derivatives is a key factor in their therapeutic potential and is often investigated using in vitro models like human liver microsomes. nih.gov The metabolic pathways for these compounds can be complex and varied. For fentanyl analogs, which share a propanamide substructure, metabolic reactions generally include hydrolysis, hydroxylation, N- and O-dealkylation, and the formation of N-oxides. nih.govresearchgate.net

For instance, the metabolism of butyrfentanyl, a fentanyl analog, involves extensive hydroxylation at the butanamide side chain and other parts of the molecule, as well as N-dealkylation and hydrolysis of the acyl moiety. nih.gov Similarly, carfentanil undergoes N-dealkylation, ester hydrolysis, and hydroxylation. nih.gov

In the context of anti-cancer propanamide derivatives, metabolic stability is a critical parameter for ensuring sustained therapeutic concentrations. Selective androgen receptor degraders (SARDs) with a 1,2,3-triazole B-ring showed a dramatic increase in metabolic half-life (T₁/₂), indicating favorable stability in the liver. nih.gov This is a significant improvement over earlier SARDs. nih.gov Some propanamide derivatives are also evaluated for their potential to interact with key metabolic enzymes like cytochrome P450, which can influence their pharmacokinetic profile and potential for drug-drug interactions.

Formation of N-bromo Derivatives and Their Biological Consequences (e.g., Extracellular Matrix Degradation)

At sites of inflammation, activated leukocytes release enzymes like eosinophil peroxidase and myeloperoxidase, which can catalyze the production of hypobromous acid (HOBr). nih.gov This reactive bromine species can interact with biological molecules, including the components of the extracellular matrix (ECM). nih.gov

When HOBr reacts with the amide groups present in proteins and the glycosaminoglycan components of the ECM, it can generate N-bromo derivatives, such as bromamides. nih.gov The formation of these N-bromo species on the protein and carbohydrate backbones of the ECM can lead to their degradation. nih.gov The decomposition of these derivatives, which can be spontaneous or catalyzed by transition metal ions, results in the fragmentation of the polymer chains. nih.gov This process is initiated by the formation of nitrogen-centered radicals, which can lead to subsequent bond cleavages within the matrix structure. nih.gov

This degradation of the ECM by HOBr, through the formation of N-bromo derivatives, may contribute to the tissue damage associated with inflammatory diseases. nih.gov While this process describes the formation of N-bromo derivatives from existing amide structures in vivo, the this compound molecule itself is a stable compound used as a synthetic intermediate and is not typically involved in this specific biological degradation pathway. Matrix metalloproteinases (MMPs) are the primary enzymes responsible for the physiological and pathological degradation of the ECM. mdpi.comreactome.org

Role in Drug Discovery and Chemical Probe Development

This compound and its derivatives serve as versatile scaffolds in medicinal chemistry, primarily due to the reactive nature of the bromine atom which allows for nucleophilic substitution and the construction of more complex molecules. This reactivity is harnessed in the development of both potential therapeutic agents and chemical tools for biological research.

Design and Synthesis of Potential Drug Candidates (e.g., for Alzheimer's disease)

A significant application of this compound derivatives is in the design and synthesis of potential drug candidates for neurodegenerative disorders like Alzheimer's disease. tandfonline.comresearchgate.net The primary strategy involves targeting the enzyme acetylcholinesterase (AChE), a key player in the cholinergic hypothesis of Alzheimer's disease. researchgate.netnih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is believed to alleviate some of the cognitive symptoms of the disease. nih.gov

Researchers have designed and synthesized a series of novel compounds where this compound derivatives act as key electrophilic intermediates. tandfonline.comresearchgate.net The synthesis typically begins with the preparation of N-substituted-3-bromopropanamides (electrophiles). This is achieved by reacting 3-bromopropionyl chloride with a variety of primary or secondary amines (alkyl, aralkyl, or aryl amines) in a basic aqueous medium. tandfonline.comtandfonline.com

These N-substituted-3-bromopropanamide intermediates are then reacted with a separate, custom-synthesized heterocyclic nucleophile. tandfonline.com In one notable series of studies, a 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol core was synthesized through a multi-step process. tandfonline.comresearchgate.net The final target compounds, a series of N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamides, were obtained by reacting the oxadiazole thiol with the various N-substituted-3-bromopropanamide electrophiles in a polar aprotic solvent under basic conditions. tandfonline.comresearchgate.net

The resulting compounds were then screened for their ability to inhibit the acetylcholinesterase enzyme. Many of the synthesized derivatives showed excellent to moderate inhibitory activity. tandfonline.com The structural variations in the N-substituent of the original propanamide moiety were found to play a key role in the bioactivity of the final compounds. tandfonline.com

| Compound | Substituent (R) on Propanamide | AChE Inhibition IC₅₀ (µM) | Reference Standard (Eserine) IC₅₀ (µM) |

|---|---|---|---|

| 7a | Phenyl | 0.912 ± 0.011 | 0.042 ± 0.001 |

| 7b | 2-Methylphenyl | 0.854 ± 0.013 | |

| 7c | 3-Methylphenyl | 0.831 ± 0.015 | |

| 7d | 4-Methylphenyl | 0.813 ± 0.011 | |

| 7e | 2,3-Dimethylphenyl | 0.753 ± 0.013 | |

| 7f | 2,4-Dimethylphenyl | 0.781 ± 0.012 | |

| 7g | 2,5-Dimethylphenyl | 0.762 ± 0.011 | |

| 7h | 3,5-Dimethylphenyl | 0.795 ± 0.014 | |

| 7i | 2-Methoxyphenyl | 0.881 ± 0.016 | |

| 7j | 4-Methoxyphenyl | 0.865 ± 0.011 | |

| 7k | 3-Chloro-4-methoxyphenyl | 0.892 ± 0.013 | |

| 7l | 2-Chlorophenyl | 1.011 ± 0.015 | |

| 7m | 3-Chlorophenyl | 1.131 ± 0.011 | |

| 7n | 4-Chlorophenyl | 1.154 ± 0.012 | |

| 7o | 3,4-Dichlorophenyl | 1.211 ± 0.016 | |

| 7p | 4-Bromophenyl | 1.181 ± 0.014 | |

| 7q | 4-Iodophenyl | 1.201 ± 0.011 |

Utilization as Chemical Probes in Biological Research

The electrophilic nature of the this compound scaffold makes it a valuable component for the design of chemical probes. These probes are small molecules used as tools to study biological systems, such as identifying protein targets or elucidating enzyme function. wikipedia.orgnih.gov A key strategy in this area is Activity-Based Protein Profiling (ABPP). wikipedia.orgnih.gov

ABPP utilizes chemical probes, known as activity-based probes (ABPs), that form a covalent bond with the active site of specific classes of enzymes. nih.gov An ABP typically consists of a reactive group (or "warhead") that binds to the enzyme, a linker, and a reporter tag (like a fluorophore or biotin) for detection and analysis. nih.gov The covalent and activity-dependent nature of this interaction allows for the direct measurement of enzyme functional states within complex biological samples. wikipedia.org

The this compound moiety, with its reactive C-Br bond, can serve as an effective electrophilic warhead in the design of such probes. By attaching this reactive group to a molecule designed to have an affinity for a specific protein or enzyme family, researchers can create tools to covalently label and study those targets. For instance, derivatives containing a reactive electrophile can act as covalent inhibitors, which are crucial for increasing the specificity of inhibition for target validation studies, such as for protein tyrosine phosphatase PTP1B.

This approach is not limited to enzyme inhibition. By modifying the this compound structure, for instance by creating derivatives like S-(3-aminopropyl) methanesulfonothioate from 3-bromopropanamine, researchers can develop ligands to investigate complex signaling pathways, such as those orchestrated by transcription factors like STAT3. unimi.it

Preliminary Biological Safety Assessments (e.g., Hemolytic Activity)

An essential step in the early phase of drug discovery is the assessment of a compound's potential toxicity. A common in vitro assay is the evaluation of hemolytic activity, which measures the ability of a compound to damage red blood cells (erythrocytes). tandfonline.com Low hemolytic activity is a favorable characteristic for potential drug candidates, suggesting better biocompatibility.

The hemolytic potential of several series of this compound derivatives has been evaluated. For the N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamides designed as AChE inhibitors, a hemolytic activity assay was performed to assess their toxicity profile as part of their evaluation as new drug candidates. tandfonline.comresearchgate.net Related piperidine-oxadiazole compounds have been reported to exhibit favorable hematocompatibility, with less than 5% hemolysis at a concentration of 100 μg/mL. vulcanchem.com

In a different study, a series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides, also synthesized from N-substituted-3-bromopropanamide intermediates, were assessed for both their antibacterial properties and their hemolytic activity against bovine red blood cells. tandfonline.com The results indicated that the compounds generally have a low level of toxicity, with the most active antibacterial compounds showing hemolysis ranging from 4.35% to 15.48%. tandfonline.com This suggests that the this compound scaffold can be incorporated into molecules with acceptable preliminary safety profiles.

| Compound | Substituent (R) on Propanamide | Hemolysis (%) |

|---|---|---|

| 5a | Phenyl | 15.48 |

| 5g | 2,5-Dimethylphenyl | 8.03 |

| 5i | 2-Methoxyphenyl | 5.52 |

| 5p | 4-Bromophenyl | 4.35 |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electronic structure, which governs molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Energy Profiles and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for calculating the ground-state energy and electron density of a system, which in turn allows for the determination of energy profiles and the identification of transition states in chemical reactions. researchgate.netnih.gov The process involves finding the minimum energy reaction pathway, which can reveal the activation energy of a reaction. nih.gov

While specific DFT studies detailing the complete energy profile and transition states for reactions involving 3-Bromopropanamide are not extensively documented in the reviewed literature, the application of DFT to its derivatives provides insight into its electronic properties. For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives utilized DFT with the M06/6-311G(d,p) functional to investigate their electronic structure. nih.gov The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap (ΔE), is crucial for understanding a molecule's reactivity. A smaller energy gap generally corresponds to higher reactivity. nih.gov

The HOMO and LUMO energies for three such derivatives are presented below:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | -7.128 | -1.491 | 5.637 |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide | -6.973 | -1.358 | 5.615 |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide | -7.144 | -2.526 | 4.618 |

Table 1: DFT-calculated HOMO, LUMO, and energy gap values for derivatives synthesized from a brominated precursor conceptually related to this compound. nih.gov

These calculations on complex derivatives highlight the utility of DFT in predicting the electronic behavior of molecules containing the propanamide scaffold.

Conformational Analysis and Molecular Geometry

The conformational landscape of a molecule dictates its physical and biological properties. For haloamides like this compound, the presence of a halogen atom and the amide group leads to interesting conformational preferences. Studies on α-haloamides have shown that they often exist in a single, stable conformation. ias.ac.in This stability can be attributed to factors such as intramolecular hydrogen bonding between the N-H group and the halogen atom, or electrostatic attraction between the partially positive nitrogen of the amide and the electronegative halogen. ias.ac.in

In the case of this compound, which is a β-haloamide, rotation around the C-C bonds will define its conformational space. Theoretical calculations on related 3-halo-derivatives of 1-methylpyrrolidin-2-one suggest that the conformational equilibrium is influenced by the solvent's polarity. nih.gov In the gas phase, a pseudo-axial conformation of the halogen is often more stable, but in solvents with high relative permittivity, the population of the pseudo-equatorial conformer can increase. nih.gov This is due to the larger dipole moment of the pseudo-equatorial conformation, which is stabilized in polar media. nih.gov For acyclic haloamides, the key conformations would be described by the dihedral angle between the bromine atom and the carbonyl group, with gauche and anti conformations being the most significant.

Molecular Modeling for Ligand-Target Interactions